Difluoromethanesulfonyl chloride

Vue d'ensemble

Description

Synthesis Analysis

Difluoromethanesulfonyl chloride can be synthesized through several methods, with one common approach involving the reaction of chlorosulfonic acid with difluoromethane under controlled conditions. This process requires careful handling due to the reactivity of the reagents involved.

Molecular Structure Analysis

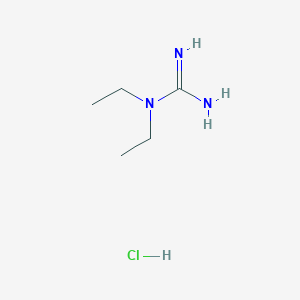

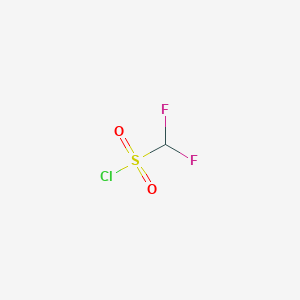

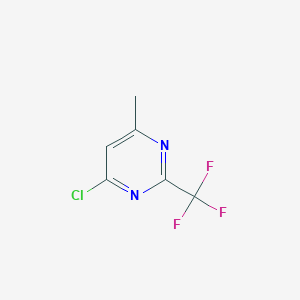

The molecular structure of difluoromethanesulfonyl chloride features a central sulfur atom bonded to two fluorine atoms, a chlorine atom, and a methylene group, resulting in a highly polar molecule. This polarity is crucial for its reactivity and the ability to interact with various organic substrates.

Chemical Reactions and Properties

Difluoromethanesulfonyl chloride is known for its reactivity towards a wide range of organic compounds. It can act as a sulfonylating agent, introducing the difluoromethanesulfonyl group into organic molecules. This reactivity makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Physical Properties Analysis

This compound is typically a colorless to pale yellow liquid at room temperature, with a boiling point that reflects its volatility. It is soluble in organic solvents but reacts with water, releasing hydrochloric acid and sulfur dioxide, indicating its reactive nature.

Chemical Properties Analysis

Difluoromethanesulfonyl chloride exhibits typical chemical properties of sulfonyl chlorides, such as electrophilicity, which allows it to react with nucleophiles. Its chemical stability is influenced by the presence of fluorine atoms, which confer resistance to hydrolysis and enhance its reactivity towards nucleophilic substitution reactions.

For detailed insights into the chemical properties, synthesis methods, and applications of difluoromethanesulfonyl chloride, the following references provide a comprehensive overview:

- H. Guyon, Hélène Chachignon, D. Cahard (2017) discuss the use of CF3SO2Cl for trifluoromethylation and other related reactions in organic synthesis (Guyon, Chachignon, & Cahard, 2017).

- A. Haas et al. (1996) provide insights into the molecular structures of related sulfur-nitrogen compounds, shedding light on the structural aspects of difluoromethanesulfonyl derivatives (Haas et al., 1996).

- F. Shue and T. Yen (1982) explore the identification of functional groups using trifluoromethanesulfonyl chloride, demonstrating its utility in spectroscopic analysis (Shue & Yen, 1982).

Applications De Recherche Scientifique

Difluoromethanesulfonyl Chloride in Chemical Synthesis

- Application Summary: Difluoromethanesulfonyl chloride is a highly reactive and versatile reagent that is widely used in chemical synthesis . It can undergo many types of reactions, such as nucleophilic substitution, addition, and elimination, making it a valuable tool for the preparation of a wide range of organic compounds .

- Methods of Application: As a sulfonyl chloride derivative, Difluoromethanesulfonyl chloride can react with a variety of nucleophiles, such as amines, alcohols, thiols, and carboxylic acids, to form corresponding sulfonamides, sulfonates, and sulfones .

- Results or Outcomes: Some of its most common applications include the synthesis of fluorinated building blocks, pharmaceuticals, agrochemicals, and materials .

Difluoromethanesulfonyl Chloride in the Preparation of Fluorinated Compounds

- Application Summary: Difluoromethanesulfonyl chloride has a wide range of applications in the preparation of fluorinated compounds . It can introduce a difluoromethylsulfonyl group (-SO2CF2H) into various functional groups, such as alcohols, amines, and carboxylic acids, to enhance their bioactivity, lipophilicity, and metabolic stability .

- Methods of Application: For example, Difluoromethanesulfonyl chloride can be used to synthesize difluoromethylated amino acids, which are potent inhibitors of proteases, kinases, and ion channels . It can also be employed in the preparation of fluorinated polymers, surfactants, and liquid crystals .

- Results or Outcomes: These fluorinated compounds have unique physical and chemical properties .

Difluoromethanesulfonyl Chloride in Late-Stage Difluoromethylation

- Application Summary: Difluoromethanesulfonyl chloride is used in late-stage difluoromethylation processes . This field of research has benefited from the invention of multiple difluoromethylation reagents .

- Methods of Application: The process is based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .

- Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Difluoromethanesulfonyl Chloride in the Preparation of Fluorinated Reagents

- Application Summary: Difluoromethanesulfonyl chloride is used in the preparation of a variety of fluorinated reagents .

- Methods of Application: Ningbo Inno Pharmchem Co., Ltd., a leading manufacturer and supplier of Difluoromethanesulfonyl chloride in China, offers high-quality products to customers worldwide . Their product portfolio includes a variety of fluorinated reagents, intermediates, and custom synthesis services to meet the diverse needs of the chemical industry .

- Results or Outcomes: These fluorinated reagents are used in various applications in the chemical industry .

Difluoromethanesulfonyl Chloride in the Synthesis of Fluorinated Building Blocks

- Application Summary: Difluoromethanesulfonyl chloride is used in the synthesis of fluorinated building blocks . These building blocks are often used in the creation of more complex molecules in pharmaceuticals and agrochemicals .

- Methods of Application: The process involves the reaction of Difluoromethanesulfonyl chloride with various functional groups, such as alcohols, amines, and carboxylic acids, to form corresponding sulfonamides, sulfonates, and sulfones .

- Results or Outcomes: The resulting fluorinated building blocks have unique physical and chemical properties, making them valuable in various applications .

Safety And Hazards

Propriétés

IUPAC Name |

difluoromethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHClF2O2S/c2-7(5,6)1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQLKKNUGGVARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164732 | |

| Record name | Difluoromethanesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluoromethanesulfonyl chloride | |

CAS RN |

1512-30-7 | |

| Record name | 1,1-Difluoromethanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1512-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluoromethanesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001512307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluoromethanesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoromethanesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

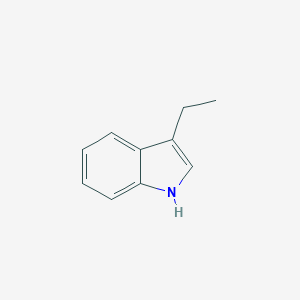

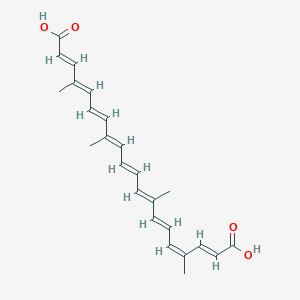

![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)